molecular formula C11H18N2O B13991734 5-sec-butyl-2-Ethoxy-3-methylpyrazine CAS No. 99784-15-3

5-sec-butyl-2-Ethoxy-3-methylpyrazine

Katalognummer: B13991734
CAS-Nummer: 99784-15-3
Molekulargewicht: 194.27 g/mol
InChI-Schlüssel: FPRCLVKNNFOHHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-sec-butyl-2-Ethoxy-3-methylpyrazine: is an organic compound with the molecular formula C11H18N2O and a molecular weight of 194.2734 g/mol . This compound is part of the pyrazine family, known for its aromatic properties and diverse applications in various fields, including flavor and fragrance industries.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-sec-butyl-2-Ethoxy-3-methylpyrazine typically involves the condensation of isoleucine amide with glyoxal, followed by methylation using diazomethane (CH2N2) . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 5-sec-butyl-2-Ethoxy-3-methylpyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens, nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 5-sec-butyl-2-Ethoxy-3-methylpyrazine is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of pyrazine derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.

Industry: In the flavor and fragrance industry, this compound is valued for its aromatic properties. It is used to impart earthy and bell pepper-like flavors to various products .

Wirkmechanismus

The mechanism of action of 5-sec-butyl-2-Ethoxy-3-methylpyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, 5-sec-butyl-2-Ethoxy-3-methylpyrazine has unique structural features that contribute to its distinct aromatic properties. The presence of both ethoxy and methyl groups on the pyrazine ring enhances its versatility in various applications, particularly in the flavor and fragrance industry.

Eigenschaften

CAS-Nummer

99784-15-3

Molekularformel

C11H18N2O

Molekulargewicht

194.27 g/mol

IUPAC-Name

5-butan-2-yl-2-ethoxy-3-methylpyrazine

InChI

InChI=1S/C11H18N2O/c1-5-8(3)10-7-12-11(14-6-2)9(4)13-10/h7-8H,5-6H2,1-4H3

InChI-Schlüssel

FPRCLVKNNFOHHX-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C1=CN=C(C(=N1)C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.